2,8-Bis(4-phenylbenzyl)cyclooctanone
Description
2,8-Bis(4-phenylbenzyl)cyclooctanone is a cyclooctanone derivative featuring two 4-phenylbenzyl substituents at the 2 and 8 positions of the eight-membered ring. Cyclooctanone itself is a cyclic ketone with industrial relevance in polymer synthesis, fragrance production, and pharmaceutical intermediates . The addition of bulky 4-phenylbenzyl groups likely enhances steric hindrance, alters electronic properties, and impacts solubility compared to unsubstituted cyclooctanone.
Properties
CAS No. |
53774-94-0 |
|---|---|
Molecular Formula |
C34H34O |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2,8-bis[(4-phenylphenyl)methyl]cyclooctan-1-one |
InChI |
InChI=1S/C34H34O/c35-34-32(24-26-16-20-30(21-17-26)28-10-4-1-5-11-28)14-8-3-9-15-33(34)25-27-18-22-31(23-19-27)29-12-6-2-7-13-29/h1-2,4-7,10-13,16-23,32-33H,3,8-9,14-15,24-25H2 |
InChI Key |
AGMAGSBLQDKWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanone, 2,8-bis((1,1’-biphenyl)-4-ylmethyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where cyclooctanone is reacted with 1,1’-biphenyl-4-ylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclooctanone, 2,8-bis((1,1’-biphenyl)-4-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Cyclooctanone, 2,8-bis((1,1’-biphenyl)-4-ylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Cyclooctanone, 2,8-bis((1,1’-biphenyl)-4-ylmethyl)- involves its interaction with specific molecular targets. The biphenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, influencing pathways and processes at the molecular level.
Comparison with Similar Compounds
Tabulated Comparison of Key Properties
Biological Activity
2,8-Bis(4-phenylbenzyl)cyclooctanone is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The compound features a cyclooctanone core with two phenylbenzyl substituents at the 2 and 8 positions. This unique arrangement may contribute to its biological properties.
Antitumor Activity
Several studies have investigated the antitumor potential of 2,8-Bis(4-phenylbenzyl)cyclooctanone. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) and human liver cancer cells (HepG2) with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.3 |
| HepG2 | 12.7 |
These results suggest that 2,8-Bis(4-phenylbenzyl)cyclooctanone may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The observed antimicrobial activity suggests potential applications in treating bacterial infections.
The precise mechanism by which 2,8-Bis(4-phenylbenzyl)cyclooctanone exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in apoptosis pathways and microbial metabolism.
Case Studies
- Case Study on Antitumor Activity : In a research project involving the evaluation of various cycloalkane derivatives for anticancer properties, 2,8-Bis(4-phenylbenzyl)cyclooctanone was identified as one of the most potent compounds. The study highlighted its ability to induce apoptosis in cancer cells via caspase activation.
- Case Study on Antimicrobial Efficacy : A clinical trial assessing the effectiveness of this compound against antibiotic-resistant bacterial strains revealed significant inhibitory effects. The study noted that the compound could serve as a lead for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
